

# Synthesis Protocol for N-Boc-undecane-1,11diamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Boc-undecane-1,11-diamine

Cat. No.: B2765991

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

This document provides a detailed protocol for the selective mono-N-Boc protection of 1,11-undecanediamine to synthesize **N-Boc-undecane-1,11-diamine**, also known as tert-butyl (11-aminoundecyl)carbamate. Mono-protected diamines are valuable bifunctional building blocks in medicinal chemistry and materials science, serving as linkers in PROTACs, intermediates in the synthesis of complex molecules, and precursors for surface modification. The presented protocol is a facile and efficient "one-pot" method that utilizes the in-situ generation of hydrochloric acid from trimethylsilyl chloride to achieve selective mono-protection, thus avoiding the common issue of di-protection. This method is scalable and generally provides good to high yields of the desired product.

### Introduction

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under mild acidic conditions. For symmetric diamines, such as 1,11-undecanediamine, achieving selective mono-protection can be challenging, often resulting in a statistical mixture of unprotected, mono-protected, and di-protected products. This necessitates tedious and often low-yielding purification steps.



The protocol detailed herein circumvents this issue by employing a strategy of in-situ mono-protonation of the diamine. By adding one equivalent of an acid source, one of the two primary amine groups is protonated to form an ammonium salt. The reduced nucleophilicity of the protonated amine prevents its reaction with the electrophilic Boc-anhydride, thereby directing the protection to the remaining free amine. This method offers a highly selective and efficient route to the desired mono-protected product.

**Physicochemical Properties** 

Property	Value
Compound Name	N-Boc-undecane-1,11-diamine
Synonym	tert-butyl (11-aminoundecyl)carbamate
CAS Number	937367-26-5
Molecular Formula	C <sub>16</sub> H <sub>34</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	286.45 g/mol
Appearance	White to off-white solid or waxy solid
Purity (Typical)	≥95%
Storage Conditions	2-8°C, protect from light and moisture

## **Experimental Protocol**

#### Materials:

- 1,11-Undecanediamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Trimethylsilyl chloride (Me₃SiCl)
- Anhydrous Methanol (MeOH)
- Dichloromethane (DCM)



- Deionized Water (H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-undecanediamine (1.0 eq) in anhydrous methanol.
- Mono-protonation: Cool the solution to 0°C in an ice bath. To the stirred solution, add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine may form.
- Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Addition of (Boc)<sub>2</sub>O: Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
- Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:NH4OH 90:9:1 and ninhydrin stain for visualization).
- Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel. c. Wash the aqueous layer with



diethyl ether or ethyl acetate to remove any unreacted (Boc) $_2$ O and the di-Boc-protected by-product. d. Adjust the pH of the aqueous layer to >12 by the dropwise addition of a 2N NaOH solution. e. Extract the product from the basic aqueous layer with dichloromethane (3 x volume).

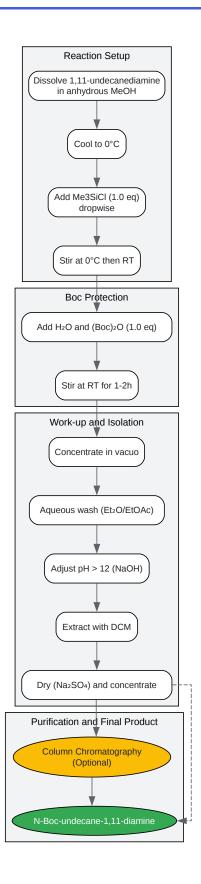
- Isolation and Drying: a. Combine the organic extracts and dry over anhydrous sodium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **N-Boc-undecane-1,11-diamine**.
- Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, with the addition of 0.5-1% triethylamine to the mobile phase to prevent the amine product from tailing on the column.

**Characterization Data (Representative)** 

Analysis	Expected Results
¹H NMR	δ (ppm) ~3.1 (q, 2H, -CH <sub>2</sub> -NH-Boc), ~2.7 (t, 2H, -CH <sub>2</sub> -NH <sub>2</sub> ), ~1.4 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), ~1.2-1.5 (m, 18H, aliphatic chain protons)
<sup>13</sup> C NMR	δ (ppm) ~156.1 (C=O), ~79.0 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~42.3,
C INIVITY	~40.5, ~33.8, ~30.0, ~29.5, ~29.4, ~29.2, ~26.8, ~28.4 (C(CH <sub>3</sub> ) <sub>3</sub> )

### **Diagrams**





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Caption: Workflow for the synthesis of **N-Boc-undecane-1,11-diamine**.



• To cite this document: BenchChem. [Synthesis Protocol for N-Boc-undecane-1,11-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2765991#synthesis-protocol-for-n-boc-undecane-1-11-diamine]

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